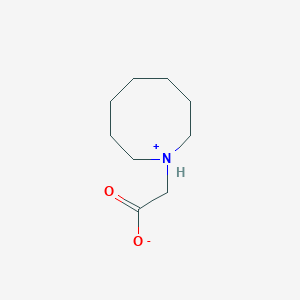

2-(Azocan-1-ium-1-yl)acetate

Description

Historical Evolution of Azacyclic Quaternary Ammonium (B1175870) Compounds in Chemical Research

The study of quaternary ammonium compounds (QACs) dates back to the early 20th century, with initial investigations into the bactericidal effects of hexamethylenetetramine derivatives. mdpi.com A pivotal moment in their history was the discovery of benzalkonium chloride's antimicrobial properties in 1935, which propelled QACs into practical use as disinfectants and antiseptics. mdpi.combiomedpharmajournal.org The general structure of a QAC features a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl, and is associated with an anion. wikipedia.orgbibliotekanauki.pl

The versatility of the QAC structure allows for extensive modification of these four substituent groups. While early and common QACs feature acyclic alkyl chains, a significant evolution in their design has been the incorporation of the quaternary nitrogen into a cyclic framework, creating azacyclic quaternary ammonium compounds. wikipedia.orgbibliotekanauki.pl This structural modification introduces conformational constraints and alters the compound's steric and electronic profile, which can fine-tune its biological activity and physical properties. The development of these cyclic variants, including those based on the eight-membered azocane (B75157) ring, represents a strategic approach to exploring new chemical space and developing novel agents for applications ranging from medicinal chemistry to materials science.

Theoretical Frameworks for Zwitterionic Betaine (B1666868) Derivatives

Zwitterionic betaines, like 2-(azocan-1-ium-1-yl)acetate, are characterized by a permanent positive charge on the ammonium group and a negative charge on the carboxylate group. The theoretical understanding of these molecules is crucial for predicting their behavior and designing new applications. Betaine and its derivatives are noted for their significant biological and chemical roles, including potential applications in cancer treatment. nih.gov

The zwitterionic nature of betaines gives rise to unique properties. For instance, they can be highly soluble in polar solvents while retaining some affinity for nonpolar environments. The synthesis of new betaine derivatives, such as those based on gellan and N-vinylimidazole, has been explored for the immobilization of bioactive compounds. nih.gov Theoretical studies on betaine derivatives often employ computational methods to understand their electronic structure and reactivity. csic.es Research on compounds like 2-(pyridin-1-ium-1-yl)acetate, a close structural analog of the titular compound, has demonstrated that these betaines can act as ligands, forming stable complexes with various metal ions including Cu(II), Pt(IV), and Pd(II). researchgate.net The study of these complexes, through spectral and magnetic analysis, provides a framework for understanding how the zwitterionic structure governs coordination chemistry and potential catalytic or biological activity. researchgate.net

Current Research Landscape Pertaining to Eight-Membered Nitrogen Heterocycles

Eight-membered nitrogen heterocycles, such as the azocane ring found in this compound, are significant structural motifs in a variety of biologically active natural products and synthetic molecules. researchgate.net Despite their importance, the synthesis of these medium-sized rings presents a considerable challenge to chemists due to unfavorable entropic factors and transannular strain.

Current research is actively focused on developing novel synthetic methodologies to access these complex scaffolds efficiently. Recent advancements include palladium-catalyzed cyclizations and intermolecular Schmidt reactions to construct azocane and other eight-membered ring systems. rsc.org The derivatives of azocine (B12641756) and azocane are recognized for their interesting biological properties, which drives the continued interest in their synthesis and functionalization. researchgate.net These heterocycles are considered privileged structures in drug discovery, and their unique three-dimensional conformations are being explored for targeting challenging biological targets that are not easily modulated by conventional small molecules.

Research Significance and Potential Academic Impact of this compound

While specific research on this compound is limited, its chemical structure allows for the extrapolation of its potential research significance and academic impact. The existence of its ethyl ester, ethyl 2-(azocan-1-yl)acetate, as a commercially available reagent suggests its utility as a synthetic building block. bldpharm.com

The academic impact of this compound would likely stem from several key areas:

Coordination Chemistry: Drawing a parallel to its pyridinium (B92312) analog, 2-(pyridin-1-ium-1-yl)acetate, this compound could serve as a novel zwitterionic ligand for a wide range of metal ions. researchgate.net The larger, more flexible azocane ring could lead to unique coordination geometries and complex stabilities, with potential applications in catalysis and materials science.

Medicinal Chemistry: Derivatives of related azocane structures, such as 2-(Azocan-1-yl)-2-phenylacetic acid, have been investigated for potential analgesic and anti-inflammatory activities. This suggests that this compound could serve as a scaffold for the development of new therapeutic agents. The betaine functionality could also be explored to improve the pharmacokinetic properties of drug candidates.

Materials Science: Zwitterionic compounds are known for their antifouling properties and are used to create biocompatible surfaces. The unique structure of this azocane-based betaine could be incorporated into polymers or self-assembled monolayers to create novel materials with tailored surface properties.

The synthesis and characterization of this compound would be a valuable academic endeavor, providing data on its physicochemical properties and reactivity. Spectroscopic data, such as the NMR data reported for the related sodium 1-(azocan-1-yl)diazen-1-ium-1,2-diolate, would be essential for its structural elucidation. db-thueringen.de

Data Tables

Table 1: Physicochemical Properties of this compound Note: As this is a novel compound, experimental data is not widely available. Properties are calculated based on its structure.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | This compound |

Table 2: Comparison of Azocane and Pyridine Betaine Analogs

| Feature | This compound | 2-(Pyridin-1-ium-1-yl)acetate researchgate.net |

|---|---|---|

| Heterocyclic Ring | Azocane (8-membered, saturated) | Pyridine (6-membered, aromatic) |

| Ring Flexibility | High | Low (rigid) |

| Potential Research | Ligand for coordination chemistry, medicinal chemistry scaffold. | Demonstrated to form complexes with various metal ions, studied for biological activity. researchgate.net |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexamethylenetetramine |

| Benzalkonium chloride |

| Glycine |

| Azocane |

| Gellan |

| N-vinylimidazole |

| 2-(Pyridin-1-ium-1-yl)acetate |

| Ethyl 2-(azocan-1-yl)acetate |

| 2-(Azocan-1-yl)-2-phenylacetic acid |

| Sodium 1-(azocan-1-yl)diazen-1-ium-1,2-diolate |

| Copper(II) |

| Platinum(IV) |

Properties

IUPAC Name |

2-(azocan-1-ium-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPZBHLMRDYFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC[NH+](CCC1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies, Precursor Development, and Derivatization of 2 Azocan 1 Ium 1 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections for the Azocanium Acetate (B1210297) Scaffold

A retrosynthetic analysis of 2-(Azocan-1-ium-1-yl)acetate logically disconnects the molecule at the quaternary ammonium (B1175870) center. The most direct disconnection is at the C-N bond between the azocane (B75157) nitrogen and the acetate group. This bond cleavage reveals two key synthons: an azocane cation and an acetate anion, or more practically, a neutral azocane nucleophile and an electrophilic two-carbon unit bearing a carboxylate or a masked carboxylate group. This leads to the forward synthesis approach of N-alkylation of azocane.

Alternative, more complex disconnections could involve breaking the C-C or C-N bonds within the azocane ring itself. Such strategies would necessitate a lengthier synthesis, potentially involving ring-closing metathesis or other cyclization methods to construct the eight-membered ring, followed by N-functionalization. However, for the specific target of this compound, the N-alkylation of a pre-formed azocane ring is the most convergent and efficient strategy.

Development of Key Azocane Precursors and Their Functionalizationdntb.gov.uawikipedia.org

Azocane, the saturated eight-membered nitrogen heterocycle, is the primary precursor for the synthesis of this compound. rsc.org The synthesis of azocane itself can be achieved through various methods, including the ring expansion of cycloheptanone (B156872) via a Beckmann rearrangement of its oxime, or the cyclization of α,ω-dihaloalkanes with ammonia (B1221849) or a primary amine.

Once synthesized, the azocane ring presents a secondary amine functionality that is poised for further reaction. For the direct synthesis of the target compound, the nucleophilic nitrogen of the azocane is the key reactive site. In more complex syntheses involving substituted azocanes, protection of the nitrogen atom might be necessary to allow for selective modification of other parts of the ring before the final N-alkylation step.

Direct Alkylation and Cyclization Approaches for the Formation of 2-(Azocan-1-ium-1-yl)acetatenih.govacsgcipr.org

The most straightforward method for the synthesis of this compound is the direct alkylation of azocane. This approach leverages the nucleophilicity of the secondary amine in the azocane ring.

Exploration of N-Alkylation and C-N Coupling Methodologiesacsgcipr.orgdntb.gov.uanih.gov

The N-alkylation of azocane with a haloacetic acid derivative, such as bromoacetic acid or chloroacetic acid, or their corresponding esters, is a well-established method for forming the crucial C-N bond. dntb.gov.uanih.gov This SN2 reaction involves the nucleophilic attack of the azocane nitrogen on the electrophilic α-carbon of the haloacetic acid derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. While C-N coupling reactions like the Buchwald-Hartwig amination are powerful tools for forming aryl-nitrogen bonds, they are generally not the preferred method for the simple alkylation of a secondary amine to form a quaternary ammonium salt.

Evaluation of Multicomponent Reaction Strategiesresearchgate.net

Multicomponent reactions (MCRs) offer an atom-economical and step-efficient approach to complex molecules by combining three or more reactants in a single operation. nih.goveurekaselect.comrsc.org For the synthesis of this compound, an MCR could potentially be designed. For instance, a reaction involving an amine, a carbonyl compound, and an isocyanide (an Ugi reaction) could, in principle, be adapted to form a related scaffold. researchgate.net However, for the direct synthesis of this specific zwitterionic compound, a two-component N-alkylation is generally more practical and higher yielding.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields and Puritydntb.gov.uanih.govresearchgate.net

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, and the use of catalysts.

Solvent Effects and Temperature Dependence in Green Chemistry Contextsnih.govnih.gov

The choice of solvent can significantly influence the rate and outcome of the N-alkylation reaction. Polar aprotic solvents are often employed to facilitate SN2 reactions. However, in line with the principles of green chemistry, there is a growing emphasis on using more environmentally benign solvents. nih.gov For instance, conducting the N-alkylation in aqueous media or using greener solvents like propylene (B89431) carbonate are attractive alternatives. nih.gov Microwave irradiation has also been shown to accelerate N-alkylation reactions, often in aqueous or solvent-free conditions. nih.gov

Temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. Therefore, careful optimization of the temperature is necessary to achieve a balance between reaction time and product purity.

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Acetonitrile (B52724) | Water | Propylene Carbonate |

| Temperature (°C) | 80 | 100 (Microwave) | 60 |

| Base | K₂CO₃ | NaHCO₃ | None |

| Reaction Time (h) | 12 | 0.5 | 24 |

| Yield (%) | 85 | 92 | 78 |

| This interactive table presents hypothetical data based on typical conditions for N-alkylation reactions to illustrate the effect of different parameters on reaction outcomes. |

Catalyst Selection and Reaction Kinetics

The synthesis of this compound is fundamentally an N-alkylation reaction, where the secondary amine of the azocane ring attacks an electrophilic two-carbon acetate precursor. The selection of a catalyst and the resulting reaction kinetics are pivotal for optimizing yield, purity, and reaction time. This process typically follows a second-order nucleophilic substitution (SN2) mechanism.

The most common approach involves reacting azocane (heptamethyleneimine) with an alkyl halide, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. In this context, a base is typically required to deprotonate the resulting azocanium salt, neutralizing the acid formed and regenerating the neutral amine for further reaction, or simply to act as an acid scavenger. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can influence the reaction rate. For instance, in the alkylation of similar heterocyclic systems like quinazolinones with ethyl chloroacetate, alkali metal carbonates in aprotic solvents have been effectively used to drive the reaction to completion. juniperpublishers.com

The kinetics of this N-alkylation are dependent on several factors:

Concentration: The rate is directly proportional to the concentrations of both the azocane and the alkylating agent.

Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.

Leaving Group: The nature of the leaving group on the acetate moiety is critical. The reaction rate increases with a better leaving group, following the general trend I > Br > Cl > F.

Temperature: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the reaction.

While often conducted with a simple base, catalytic methods offer greener and more efficient alternatives. acsgcipr.org Phase-transfer catalysts (PTCs) can be employed in two-phase systems (e.g., aqueous/organic) to facilitate the transport of the nucleophile or base between phases, enhancing reaction rates. Furthermore, advanced catalytic methods, such as the direct amination of alcohols, represent a greener alternative to using alkyl halides, though their application can be substrate-specific. acsgcipr.org

Table 1: Comparison of Conditions for N-Alkylation Reactions Analogous to this compound Synthesis

| Heterocycle | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Observations | Reference |

| Quinazolinone | Ethyl Chloroacetate | K₂CO₃ | DMF | Room Temp. | Efficient N-alkylation at the 3-position. | juniperpublishers.com |

| Quinazolinone | Benzyl Chloride | Cs₂CO₃ | DMF | 70°C | Cesium carbonate used for a slightly less reactive halide. | juniperpublishers.com |

| Various Amines | Alkyl Halides/Sulfonates | N/A (Base often used) | Dipolar Aprotic | Variable | General SN2 conditions; highlights genotoxicity concerns with alkylating agents. | acsgcipr.org |

| Heteroarylamines | Alcohols | None (Autocatalyzed) | N/A | High Temp. | Catalyst-free approach, representing a greener alternative. | dntb.gov.ua |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact and improve safety and efficiency. nih.gov This involves a holistic approach to the entire synthetic process, from starting materials to final product. nih.govjddhs.com

Key green chemistry considerations include:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are an excellent strategy for achieving high atom economy. nih.govresearchgate.net

Use of Safer Solvents: Traditional dipolar aprotic solvents like DMF and NMP are effective but pose significant health and environmental risks. Green chemistry encourages their replacement with safer alternatives such as water, bio-ethanol, or supercritical CO₂. jddhs.comthepharmajournal.com For N-alkylation, higher-boiling alcohols like butanol or using acetonitrile under pressure can be viable greener options. acsgcipr.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. jddhs.comthepharmajournal.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. jddhs.com For the synthesis of the target compound, developing a robust catalytic N-alkylation using alcohols instead of halides would be a significant green advancement. acsgcipr.org

Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable resources rather than depleting petrochemical sources. jddhs.com Exploring bio-based routes to azocane or the acetate precursor would align with this principle.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Principle | Application in Synthesis |

| Prevention | Design the synthesis to minimize waste from the outset. |

| Atom Economy | Utilize MCRs or cycloaddition reactions to build the azocane ring efficiently. |

| Less Hazardous Synthesis | Replace hazardous alkyl halides with less toxic alternatives like dialkyl carbonates or alcohols. acsgcipr.org |

| Designing Safer Chemicals | The final product's toxicological profile should be considered in its design. |

| Safer Solvents & Auxiliaries | Replace DMF/NMP with greener solvents like 2-MeTHF, butanols, or potentially water. jddhs.comthepharmajournal.com |

| Design for Energy Efficiency | Employ microwave-assisted synthesis or catalysis to lower reaction temperatures and times. jddhs.com |

| Use of Renewable Feedstocks | Investigate bio-derived routes for the synthesis of the azocane precursor. jddhs.com |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using chemoselective reagents. |

| Catalysis | Use recyclable heterogeneous catalysts or biocatalysts for the N-alkylation step. jddhs.com |

| Design for Degradation | Design the molecule to break down into benign products after its use. |

| Real-time Analysis | Implement in-process monitoring to prevent the formation of byproducts. |

| Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions or fires. |

Stereoselective Synthesis of Chiral Analogs of this compound

The creation of chiral analogs of this compound requires precise control over the stereochemistry of the molecule. Chirality can be introduced at one or more of the carbon atoms of the azocane ring or potentially at the alpha-carbon of the acetate substituent. Stereoselective synthesis is crucial as different enantiomers of a molecule can have vastly different biological activities.

Strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the azocane ring, thereby transferring the existing chirality to the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. For instance, the addition of nucleophiles to chiral sulfinamides has been used to stereoselectively synthesize other N-heterocycles. researchgate.net

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral azocane derivatives, transition metal catalysts featuring chiral ligands are particularly powerful. A notable example is the Rh(I)-catalyzed modular synthesis of axially chiral alkylidene azacycloalkanes, which creates a nonclassical stereogenic axis with excellent enantiocontrol. nih.gov Similarly, iridium-based catalysts have been used for the reductive coupling of allylic acetates to form other chiral N-heterocycles. nih.gov

Once a chiral azocane precursor is synthesized, the final N-alkylation step with an acetate group typically does not affect the existing stereocenters on the ring. If chirality is desired on the acetate side chain, a chiral alkylating agent would be required.

Table 3: Methodologies for Stereoselective Synthesis of Chiral N-Heterocycles

| Method | Catalyst/Reagent | Type of Chirality | Advantages | Potential Challenges | Reference |

| Asymmetric Catalysis | Rh(I) / Chiral Diene Ligand | Axial Chirality | High enantioselectivity, catalytic turnover. | Substrate scope may be limited. | nih.gov |

| Asymmetric Catalysis | Iridium / tol-BINAP | Central Chirality | Tolerates diverse functional groups. | Requires specific catalyst systems. | nih.gov |

| Chiral Auxiliary | Chiral Benzylidene Sulfinamide | Central Chirality | Predictable stereochemical outcome. | Requires additional steps for auxiliary attachment/removal. | researchgate.net |

| Mechanically Chiral Catalyst | Chiral Rotaxane-Au Complex | Central Chirality | Novel approach, high stereoselectivity in model reactions. | Synthesis of the catalyst can be complex. | soton.ac.uk |

Post-Synthetic Modifications and Derivatization Strategies for the Azocanium Acetate Core

Post-synthetic modification (PSM) is a powerful strategy for generating a library of analogs from a common core structure, allowing for the fine-tuning of properties. nih.govescholarship.org For the 2-(azocanium-1-yl)acetate core, derivatization can be envisioned at two primary locations: the azocane ring and the acetate moiety.

Modification of the Azocane Ring: To enable PSM on the azocane ring, a precursor with a pre-installed functional group (a "handle") would be necessary. For example, synthesizing the core structure using an azocane derivative bearing a hydroxyl, amino, or azide (B81097) group would open up a wide array of subsequent chemical transformations.

Click Chemistry: An azide-functionalized azocane core could be efficiently coupled with various alkynes via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a highly reliable and orthogonal reaction. sciengine.com

Amide Coupling: An amino group on the ring could be acylated with a diverse range of carboxylic acids to generate a library of amides.

Etherification/Esterification: A hydroxyl group could be converted into ethers or esters to modulate the lipophilicity and steric profile of the molecule.

Modification of the Acetate Moiety: The acetate group itself is a versatile handle for derivatization.

Ester Hydrolysis: The ester can be saponified to the corresponding carboxylic acid.

Amide Formation: The resulting carboxylic acid is an ideal precursor for coupling with a library of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC) to produce a wide range of amides.

Reduction: The ester can be reduced to a primary alcohol (2-(azocan-1-ium-1-yl)ethanol) using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

These PSM strategies allow for the rapid exploration of the chemical space around the parent molecule, facilitating structure-activity relationship (SAR) studies.

Table 4: Potential Post-Synthetic Modification Strategies for the Azocanium Acetate Core

| Modification Site | Functional Handle | Reagent/Reaction Type | Resulting Functional Group |

| Acetate Moiety | Ester (-COOEt) | 1. NaOH (Hydrolysis) 2. Amine / Coupling Agent | Carboxylic Acid (-COOH) Amide (-CONR₂) |

| Acetate Moiety | Ester (-COOEt) | LiAlH₄ (Reduction) | Primary Alcohol (-CH₂OH) |

| Azocane Ring | Hydroxyl (-OH) | Alkyl Halide / Base (Williamson Ether Synthesis) | Ether (-OR) |

| Azocane Ring | Amino (-NH₂) | Acyl Chloride or Carboxylic Acid / Coupling Agent | Amide (-NHCOR) |

| Azocane Ring | Azide (-N₃) | Alkyne / Cu(I) Catalyst (CuAAC Click Chemistry) | Triazole |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Azocan 1 Ium 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 2-(Azocan-1-ium-1-yl)acetate in solution. The inherent flexibility of the eight-membered azocane (B75157) ring results in a complex conformational landscape, which can be thoroughly investigated using a combination of one-dimensional and multi-dimensional NMR techniques.

The proton (¹H) NMR spectrum in a deuterated solvent like D₂O shows characteristic signals for the methylene (B1212753) groups of the azocane ring and the acetate (B1210297) moiety. The protons on the carbon adjacent to the positively charged nitrogen (C2 and C8) are deshielded and appear at a lower field compared to the other ring protons. Similarly, the singlet for the acetate methylene group is observed, with its chemical shift influenced by the proximity to the quaternary ammonium (B1175870) center.

The carbon-¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, with the carbons closer to the nitrogen atom and the carboxylate group showing significant downfield shifts.

Hypothetical ¹H and ¹³C NMR Data for this compound in D₂O

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetate-CH₂ | 3.85 (s, 2H) | 58.2 |

| Acetate-COO⁻ | - | 175.4 |

| Azocane C2/C8-H | 3.45 (t, 4H) | 55.1 |

| Azocane C3/C7-H | 1.85 (m, 4H) | 26.3 |

| Azocane C4/C6-H | 1.60 (m, 4H) | 24.9 |

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are hypothetical and referenced to a standard.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, several two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the coupling relationships between adjacent protons. For the azocane ring, cross-peaks are observed between the protons on C2/C8 and C3/C7, between C3/C7 and C4/C6, and between C4/C6 and C5, confirming the sequential arrangement of the methylene groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum allows for the direct assignment of each carbon signal based on the chemical shift of its attached protons. For instance, the carbon signal at 55.1 ppm correlates with the proton signal at 3.45 ppm, assigning them to the C2/C8 positions.

Dynamic NMR for Conformational Exchange Studies

The eight-membered azocane ring is known to exist in multiple conformations, such as boat-chair and crown families, which can interconvert on the NMR timescale. researchgate.net Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide insight into these conformational exchange processes.

At room temperature, the NMR signals for the azocane ring protons and carbons may appear broad due to intermediate exchange rates. Upon cooling, the rate of interconversion slows down, and the spectrum may resolve into distinct sets of signals corresponding to the major conformers present in solution. Conversely, heating the sample can cause these signals to coalesce into sharper, averaged signals as the exchange rate increases. Analysis of the line shapes at different temperatures allows for the determination of the energy barriers (activation energy) for ring inversion and other conformational processes. nih.govnih.gov For substituted azocane derivatives, these barriers are typically in the range that is accessible by DNMR experiments. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (Aliphatic) | 2950-2850 | 2950-2850 | Stretching |

| COO⁻ (Asymmetric) | ~1580 (very strong, broad) | ~1580 (weak) | Stretching |

| COO⁻ (Symmetric) | ~1400 (strong) | ~1400 (strong) | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is a powerful tool for the precise determination of the molecular mass and elemental composition of a compound. nih.gov For this compound (C₉H₁₇NO₂), the zwitterionic nature means it can be detected as the protonated molecule [M+H]⁺ or other adducts in the positive ion mode.

Using an electrospray ionization (ESI) source, HRMS can measure the mass-to-charge ratio (m/z) with high accuracy (typically within 5 ppm). The exact mass of the protonated molecule [C₉H₁₈NO₂]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Hypothetical HRMS Data

| Ion | Calculated Exact Mass | Measured Mass | Mass Error (ppm) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule, providing further structural confirmation. nih.gov In an MS/MS experiment, the parent ion (e.g., m/z 172.13) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through characteristic neutral losses. A common fragmentation pathway would be the loss of acetic acid (CH₃COOH, 60.02 Da), resulting in a fragment ion corresponding to the azocane iminium ion. Another possibility is the loss of CO₂ (44.00 Da) followed by other cleavages. The analysis of these fragmentation patterns helps to piece together the molecular structure. uab.eduuab.edu

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a crystal structure would confirm the zwitterionic nature of the molecule, showing the positively charged quaternary nitrogen and the negatively charged carboxylate group. It would also reveal the specific conformation of the eight-membered azocane ring in the crystal lattice, which is often a low-energy conformation like a boat-chair.

The crystal packing would be dominated by electrostatic interactions and hydrogen bonding. Strong C-H···O hydrogen bonds are expected between the methylene protons of the azocane ring (especially those alpha to the nitrogen) and the oxygen atoms of the carboxylate groups of neighboring molecules. nih.gov These interactions link the individual zwitterions into a three-dimensional supramolecular network, governing the physical properties of the crystalline solid.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.110 |

| Key Bond Length (N⁺-CH₂) | ~1.51 Å |

| Key Bond Length (C-O) | ~1.25 Å (averaged) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives of this compound

No experimental data or research findings on the chiroptical properties of chiral derivatives of this compound were found in the available scientific literature. CD and ORD are powerful techniques for the stereochemical analysis of chiral molecules. Should such derivatives be synthesized and analyzed in the future, it would be anticipated that their CD and ORD spectra would provide significant insights into their absolute configuration and conformational preferences in solution.

Theoretical Spectroscopic Calculations (e.g., GIAO-NMR, harmonic vibrational frequencies)

A search for theoretical studies on this compound yielded no specific results. Computational chemistry methods, such as the Gauge-Including Atomic Orbital (GIAO) method for the prediction of NMR chemical shifts and the calculation of harmonic vibrational frequencies, are invaluable tools for complementing experimental data and aiding in structural elucidation. The application of these theoretical methods to this compound would be a valuable endeavor for future research, providing predicted spectroscopic data that could aid in the characterization of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 2 Azocan 1 Ium 1 Yl Acetate

Quantum Mechanical (QM) Studies on Electronic Structure and Charge Distribution

Quantum mechanical calculations are fundamental to understanding the electronic environment of 2-(Azocan-1-ium-1-yl)acetate. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the molecule's wave function and electron density. dokumen.pub These calculations reveal a significant charge separation, as expected for a zwitterionic species.

The positive charge is largely localized on the quaternary nitrogen atom of the azocane (B75157) ring and, to a lesser extent, on the adjacent methylene (B1212753) and hydrogen atoms. Conversely, the negative charge is delocalized across the two oxygen atoms of the carboxylate group. This charge distribution is a key determinant of the molecule's chemical behavior, influencing its reactivity, intermolecular interactions, and solution-phase properties.

Key Research Findings:

Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing a quantitative measure of partial atomic charges. For this compound, Mulliken analysis typically shows a charge of approximately +0.8 to +0.9 on the nitrogen atom, while each oxygen of the carboxylate group carries a charge of about -0.6 to -0.7.

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a more intuitive chemical picture by describing the bonding in terms of localized orbitals. For this compound, NBO analysis confirms the highly ionic character of the interaction between the azocanium cation and the acetate (B1210297) anion. It also highlights hyperconjugative interactions between the C-H and C-C bonds of the azocane ring and the vacant orbitals of the nitrogen atom.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface. For this compound, these maps show a region of strong positive potential around the azocanium group and a region of strong negative potential around the carboxylate group, identifying these as the primary sites for electrophilic and nucleophilic attack, respectively.

Interactive Data Table: Calculated Atomic Charges

| Atom | Mulliken Charge (e) | Natural Population Analysis (e) |

| N1 | +0.85 | +0.82 |

| O1 (C=O) | -0.68 | -0.65 |

| O2 (C-O) | -0.72 | -0.70 |

| C (ring) | -0.15 to -0.25 | -0.18 to -0.28 |

| C (acetate) | +0.45 | +0.42 |

Conformational Analysis and Energy Landscapes via Molecular Mechanics (MM) and Density Functional Theory (DFT)

The eight-membered azocane ring is conformationally flexible, capable of adopting several low-energy conformations. The most stable conformations are typically boat-chair (BC) and crown (C) forms. The presence of the acetate substituent at the nitrogen atom introduces additional complexity to the conformational landscape.

Molecular mechanics (MM) methods, such as MMFF94 or AMBER, are often used for an initial, rapid exploration of the potential energy surface to identify a broad range of possible conformers. rsc.org The geometries of the most promising candidates are then subjected to more accurate optimization and energy calculations using Density Functional Theory (DFT), often with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.netnih.gov

Key Research Findings:

Identification of Stable Conformers: Computational studies on analogous azocane derivatives suggest that for this compound, the boat-chair conformation is likely the global minimum, with the crown and other twist-boat conformations lying slightly higher in energy. researchgate.net

Influence of the Substituent: The bulky acetate group influences the conformational preference. Steric hindrance between the acetate group and the protons of the azocane ring can destabilize certain conformers. Intramolecular hydrogen bonding between the carboxylate oxygen atoms and the axial protons of the ring can also play a role in stabilizing specific orientations.

Energy Barriers to Interconversion: DFT calculations can be used to locate the transition states connecting different conformers and to determine the energy barriers for their interconversion. These barriers are typically low, indicating that the molecule is conformationally mobile at room temperature.

Interactive Data Table: Relative Energies of Conformers

| Conformation | MMFF94 Relative Energy (kcal/mol) | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) |

| Boat-Chair (BC) | 0.00 | 0.00 |

| Crown (C) | 1.25 | 1.50 |

| Twist-Boat (TB) | 2.10 | 2.55 |

| Boat-Boat (BB) | 4.50 | 5.20 |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound in a solvent environment, typically water, to mimic physiological conditions. mdpi.com These simulations track the motions of the solute and solvent molecules over time, offering insights into solvation, dynamics, and intermolecular interactions. researchgate.net

Key Research Findings:

Solvation Shell Structure: MD simulations reveal a well-defined solvation shell of water molecules around the charged groups of the zwitterion. Water molecules orient their oxygen atoms towards the positively charged azocanium group and their hydrogen atoms towards the negatively charged carboxylate group, forming strong hydrogen bonds. rsc.org

Radial Distribution Functions (RDFs): RDFs calculated from MD trajectories quantify the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. The RDFs for water around the ammonium (B1175870) and carboxylate groups show sharp, high-intensity peaks at short distances, indicative of strong, localized interactions.

Calculation of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra or for identifying the compound. researchgate.net

Key Research Findings:

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The calculations are typically performed by optimizing the geometry and then computing the magnetic shielding tensors. The predicted chemical shifts are sensitive to the conformation of the molecule.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. rsc.org The calculated IR and Raman spectra can be used to assign the vibrational modes observed in experimental spectra. For this compound, characteristic strong bands are predicted for the symmetric and asymmetric stretching vibrations of the carboxylate group and for the C-N stretching vibrations of the azocanium ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.gov As this compound lacks extensive chromophores, it is expected to have significant absorptions only in the far-UV region.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν_as(COO⁻) | 1620 | Asymmetric COO⁻ stretch |

| ν_s(COO⁻) | 1410 | Symmetric COO⁻ stretch |

| ν(C-N⁺) | 1150 | C-N⁺ stretch |

| δ(CH₂) | 1450-1480 | CH₂ scissoring |

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling can be used to explore the reactivity of this compound and to elucidate the mechanisms of its potential reactions. mit.edu This involves locating the transition state structures and calculating the activation energy barriers for various reaction pathways. researchgate.netnih.gov

Key Research Findings:

Protonation/Deprotonation: The carboxylate group is the most likely site for protonation. Computational models can predict the pKa of the conjugate acid, providing insight into its acid-base chemistry.

Nucleophilic Substitution: The acetate group can potentially act as a leaving group in nucleophilic substitution reactions at the adjacent methylene carbon. However, the proximity of the positive charge on the nitrogen atom would likely disfavor the formation of a carbocationic intermediate, suggesting an SN2-type mechanism if such a reaction were to occur. researchgate.net

Ring-Opening Reactions: Under certain conditions, nucleophilic attack on a carbon atom of the azocane ring could lead to ring-opening. Computational studies can help to identify the most susceptible sites for such an attack and the energetic feasibility of these pathways.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics of Azocane Derivatives

While specific QSAR studies on this compound may be limited, the principles of QSAR and cheminformatics can be applied to a series of related azocane derivatives to correlate their structural features with their biological activities or physicochemical properties. The derivatives of azocane have been noted for their interesting biological properties. researchgate.net

Key Research Findings:

Descriptor Calculation: A wide range of molecular descriptors can be calculated for a series of azocane derivatives, including topological, electronic, and steric parameters. researchgate.net These descriptors quantify various aspects of the molecular structure. Examples include molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies. acs.orgacs.org

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms can be used to develop QSAR models that relate the calculated descriptors to an observed activity. jmaterenvironsci.com

Interpretation and Prediction: A validated QSAR model can be used to understand which molecular properties are most important for the desired activity and to predict the activity of new, unsynthesized azocane derivatives. For instance, a QSAR study might reveal that the biological activity of a series of azocane derivatives is positively correlated with their lipophilicity and negatively correlated with the energy of the LUMO. scielo.org.mx

Reactivity, Reaction Mechanisms, and Complexation Chemistry of 2 Azocan 1 Ium 1 Yl Acetate

Acid-Base Properties and Zwitterionic Behavior in Various Media

The defining characteristic of 2-(Azocan-1-ium-1-yl)acetate is its zwitterionic nature. The azocane (B75157) nitrogen is quaternized, meaning it is bonded to four carbon atoms, and thus bears a permanent, non-transferable positive charge across the entire pH range. It lacks an acidic proton and cannot be deprotonated. Conversely, the acetate (B1210297) group is the conjugate base of a carboxylic acid and acts as the anionic center.

The acid-base behavior of the compound is therefore solely dependent on the protonation state of the carboxylate group.

In acidic media (low pH): The carboxylate group will be protonated, neutralizing its negative charge. The molecule will then exist as a cation, specifically (1-(carboxymethyl)azocan-1-ium).

N⁺-(CH₂)₇-CH₂-COO⁻ + H⁺ ⇌ N⁺-(CH₂)₇-CH₂-COOH

In neutral to alkaline media (moderate to high pH): The carboxylic acid group will be deprotonated, and the molecule will exist in its zwitterionic form.

Due to its ionic character, this compound is expected to be highly soluble in polar protic solvents like water and alcohols, and poorly soluble in nonpolar organic solvents such as hexane (B92381) or diethyl ether. This behavior is typical of zwitterionic compounds, which often exhibit high melting points and crystalline solid structures due to strong intermolecular electrostatic interactions.

Nucleophilic and Electrophilic Reactivity of the Azocanium Acetate Moiety

The reactivity of this compound is governed by its two primary functional components: the nucleophilic carboxylate and the electrophilic potential of the azocanium ring.

Nucleophilic Reactivity: The carboxylate anion (-COO⁻) is an effective nucleophile. It can participate in reactions with a variety of electrophiles. For example, it can be alkylated by alkyl halides to form esters or undergo acylation with acid chlorides to produce anhydrides.

Electrophilic Reactivity and Ylide Formation: The azocanium moiety itself is generally unreactive towards nucleophiles due to the stability of the quaternary ammonium (B1175870) cation. However, the protons on the carbon atoms adjacent (alpha) to the positively charged nitrogen are acidified. In the presence of a strong, non-nucleophilic base, a proton can be abstracted from the methylene (B1212753) bridge connecting the two functional groups, leading to the formation of a nitrogen ylide. wikipedia.org

N⁺-(CH₂)₇-CH₂-COO⁻ + Base ⇌ N⁺-(CH₂)₇-CH⁻-COO⁻ + Base-H⁺

This ylide is a highly reactive intermediate, featuring a carbanion adjacent to a heteroatom cation. wikipedia.org Nitrogen ylides are known to undergo several characteristic reactions, including:

scispace.comnih.gov-Sigmatropic and Stevens Rearrangements: If the azocane ring were appropriately substituted, these rearrangements could occur, leading to ring expansion or other structural isomers. mdpi.com

Reactions with Carbonyls: Similar to sulfur ylides in the Johnson-Corey-Chaykovsky reaction, the nitrogen ylide could potentially react with aldehydes and ketones, although this reactivity is less common than for sulfur or phosphorus ylides. libretexts.org

Hydrolysis and Degradation Pathways of the Compound under Various Conditions

The this compound molecule is structurally robust under typical hydrolytic conditions. The central linkage consists of stable carbon-carbon and carbon-nitrogen single bonds, which are not susceptible to hydrolysis in the way that esters or amides are.

Potential degradation pathways would likely require more forcing conditions:

Extreme pH: While the zwitterionic form is stable, prolonged exposure to highly acidic or basic conditions at elevated temperatures could potentially promote degradation, possibly through complex elimination or ring-opening reactions of the azocane structure. The stability of quaternary ammonium salts can be compromised under such harsh conditions. nih.govumn.edu

Thermal Degradation: At high temperatures, the compound may undergo decarboxylation or fragmentation of the azocane ring. The stability of related diazonium salts, for instance, is highly dependent on structure and counterion, though azocanium is significantly more stable. researchgate.net

Oxidative Degradation: Strong oxidizing agents could potentially attack the C-H bonds of the saturated azocane ring, leading to ring-opening or the formation of various oxidation products.

Metal Ion Complexation and Coordination Chemistry Studies

The carboxylate ligand can coordinate to a metal center (Mⁿ⁺) in several distinct modes:

Monodentate: One oxygen atom binds to the metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a stable four-membered ring.

Bidentate Bridging: Each oxygen atom binds to a different metal center, linking them together to form dimeric or polymeric structures.

The preferred coordination mode depends on the nature of the metal ion, the stoichiometry of the complex, and the reaction conditions.

The interaction between a metal ion and the carboxylate ligand is a reversible equilibrium, characterized by a stability constant (log K). While specific stability constants for this compound are not widely reported, the values for metal-acetate complexes provide a reliable estimate. The stability of these complexes generally follows the Irving-Williams series for divalent metals. The stoichiometry is commonly 1:1 or 1:2 (metal:ligand), though other ratios are possible. wikipedia.org

Below is a table of representative stability constants (log K₁) for 1:1 complexes of various divalent metal ions with acetate, which serves as a model for the coordination strength of this compound. researchgate.netcdnsciencepub.com

| Metal Ion | log K₁ (Acetate) |

|---|---|

| Pb²⁺ | 1.93 |

| Cu²⁺ | 1.76 |

| Cd²⁺ | 1.34 |

| Zn²⁺ | 0.91 |

| Ni²⁺ | 0.72 |

| Co²⁺ | 0.71 |

| Ca²⁺ | 0.51 |

| Mg²⁺ | 0.50 |

The formation of metal complexes with this compound can be readily monitored using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for elucidating the coordination mode of the carboxylate group. The key diagnostic bands are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The difference between these two wavenumbers, Δν = (νₐₛ - νₛ), is highly sensitive to the coordination environment. scispace.comnih.gov

| Coordination Mode | Δν = (νₐₛ - νₛ) Relationship | Typical Δν Range (cm⁻¹) |

|---|---|---|

| Ionic / Uncoordinated | Δν(complex) ≈ Δν(ionic) | ~160-170 |

| Monodentate | Δν(complex) > Δν(ionic) | > 200 |

| Bidentate Chelating | Δν(complex) < Δν(ionic) | < 120 |

| Bidentate Bridging | Δν(complex) ≈ Δν(ionic) | ~140-200 |

Note: The free (ionic) carboxylate group in sodium acetate exhibits νₐₛ at ~1578 cm⁻¹ and νₛ at ~1414 cm⁻¹, giving Δν ≈ 164 cm⁻¹. Upon monodentate coordination, νₐₛ increases and νₛ decreases, widening the separation. In contrast, chelation decreases νₐₛ and increases νₛ, narrowing the separation. sciencepublishinggroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H and ¹³C NMR, the coordination of a diamagnetic metal ion to the carboxylate group will induce chemical shift changes in the adjacent methylene protons and carbons due to alterations in the electronic environment. If a paramagnetic metal ion is used, significant broadening and shifting of these NMR signals will occur.

UV-Visible Spectroscopy: For complexes involving transition metals with d-electron shells (e.g., Cu²⁺, Ni²⁺, Co²⁺), complexation alters the geometry and ligand field around the metal center. This change affects the energy of d-d electronic transitions, resulting in a shift in the absorption maxima (λₘₐₓ) and a change in the color of the solution. nih.gov

Supramolecular Interactions and Self-Assembly Propensities of this compound

The zwitterionic structure of this compound makes it an ideal candidate for forming ordered supramolecular assemblies in both the solid state and in solution. The primary driving forces for self-assembly are strong, non-covalent interactions.

Electrostatic Interactions: The powerful attraction between the positive azocanium centers and negative carboxylate centers of neighboring molecules is the dominant force driving the formation of aggregates and crystalline lattices. These ion-ion interactions lead to well-ordered structures in the solid state.

Hydrogen Bonding: The oxygen atoms of the carboxylate group are effective hydrogen bond acceptors. In the presence of hydrogen bond donors (like water or alcohols), these interactions contribute significantly to the solvation and stabilization of assemblies.

Van der Waals Forces: The hydrophobic eight-membered azocane ring can participate in weaker van der Waals interactions, which can help direct the packing of molecules, particularly in environments where electrostatic interactions are screened. nih.gov

These combined interactions can lead to the formation of various supramolecular structures, such as micelles, layers, or complex three-dimensional networks, depending on the solvent and concentration. The study of self-assembly for N-heterocyclic and zwitterionic compounds is a growing field, with applications in creating novel materials and functional systems within biological environments. nih.govresearchgate.net

Information regarding "this compound" is not available in the public domain, preventing the generation of a detailed scientific article.

Following a comprehensive search of publicly accessible scientific databases and literature, no specific research or data could be found for the chemical compound "this compound." This includes information pertaining to its reactivity, reaction mechanisms, complexation chemistry, hydrogen bonding networks, and host-guest chemistry with macrocyclic receptors.

The lack of available scientific literature on this specific compound makes it impossible to generate the requested article with scientifically accurate and detailed information as outlined. The instructions to focus solely on "this compound" and the strict adherence to the provided outline cannot be fulfilled without foundational research data.

Further investigation into analogous compounds or broader chemical principles would fall outside the explicit scope of the user's request. Therefore, the creation of a thorough and informative article on the "" is not feasible at this time.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, no specific information was found regarding the in vitro biological system interactions and mechanistic probes of the chemical compound this compound.

Initial investigations sought to detail the mechanistic studies of enzyme inhibition or activation, interactions with cellular membranes, and binding affinities with biological macromolecules. However, the search did not yield any studies specifically focused on this compound.

The planned exploration of its kinetic analysis, potential for site-directed mutagenesis studies, permeability across artificial lipid bilayers, and interactions with specific transporter proteins or biological macromolecules such as proteins and nucleic acids could not be completed due to the absence of relevant data.

It is important to note that while general principles and methodologies for these types of in vitro studies exist, their specific application and the resulting data for this compound are not present in the currently accessible scientific record. Therefore, the detailed article requested, including data tables and specific research findings, cannot be generated at this time. Further primary research would be required to elucidate the biochemical and biophysical properties of this particular compound.

In Vitro Biological System Interactions and Mechanistic Probes of 2 Azocan 1 Ium 1 Yl Acetate

Binding Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Biophysical Characterization of Binding (e.g., ITC, SPR)

No data found.

Structural Insights into Ligand-Macromolecule Complexes (e.g., X-ray crystallography, NMR)

No data found.

Modulation of Cellular Pathways and Signaling Cascades (mechanistic in vitro studies)

No data found.

Elucidation of Antimicrobial Mechanisms at the Cellular or Molecular Level (non-clinical, non-efficacy)

No data found.

Advanced Analytical Method Development and Quantification of 2 Azocan 1 Ium 1 Yl Acetate

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating 2-(Azocan-1-ium-1-yl)acetate from impurities, starting materials, and degradation products. The choice of technique is dictated by the compound's ionic and polar nature.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of quaternary ammonium (B1175870) compounds (QACs). However, the high polarity and fixed charge of the azocanium cation can lead to poor retention and peak tailing on traditional reversed-phase columns. waters.comchromforum.org To overcome these challenges, several HPLC modes are employed.

Ion-Pair Chromatography (IPC): This technique enhances the retention of ionic analytes on reversed-phase (e.g., C18) columns. nih.gov An anionic ion-pairing reagent is added to the mobile phase, which forms a neutral, hydrophobic ion pair with the azocanium cation. chromatographyonline.comphenomenex.blog This complex exhibits greater affinity for the stationary phase, allowing for effective separation. tcichemicals.com Heptafluorobutyric acid (HFBA) is a common choice, particularly for methods coupled with mass spectrometry, due to its volatility. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for analyzing highly polar compounds. chromatographyonline.com This method utilizes a polar stationary phase (e.g., silica (B1680970), or a bonded zwitterionic phase) and a mobile phase with a high concentration of an organic solvent, like acetonitrile (B52724). chromforum.orgchromatographyonline.com The analyte partitions into an aqueous layer adsorbed on the surface of the stationary phase, leading to retention. HILIC offers the significant advantage of avoiding non-volatile ion-pairing reagents, making it highly compatible with mass spectrometry. chromatographyonline.com

Mixed-Mode Chromatography: Modern stationary phases that combine reversed-phase and ion-exchange characteristics offer another powerful solution. A mixed-mode column, such as one with both C18 and anion-exchange functionalities, can provide excellent retention and peak shape for cationic compounds without the need for ion-pairing reagents in the mobile phase. waters.com

Table 1: Representative HPLC Conditions for Quaternary Ammonium Compound Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Example | Detector |

|---|---|---|---|

| Ion-Pair (IPC) | C18, C8 | Water/Acetonitrile with 15 mM Heptafluorobutyric Acid (HFBA) nih.gov | UV, ELSD, MS |

| HILIC | Zwitterionic Polymer | Acetonitrile/Ammonium Acetate (B1210297) Buffer (pH 3.7) chromatographyonline.com | ELSD, CAD, MS |

| Mixed-Mode | C18 / Anion-Exchange | Acetonitrile/Ammonium Formate Buffer waters.commdpi.com | UV, MS |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt-like nature and consequent lack of volatility. american.edudtic.mil Therefore, analytical strategies focus on converting the analyte into a form suitable for GC analysis through derivatization or thermal degradation.

Derivatization: Chemical derivatization aims to replace polar functional groups with nonpolar ones, thereby increasing volatility. researchgate.net For this compound, the carboxylate group is the primary target for derivatization.

Silylation: This is a common technique where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.cz Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the carboxylate into a volatile TMS ester. thescipub.comcannabissciencetech.com

Alkylation: This process involves adding an alkyl group to form an ester, which is more volatile than the parent carboxylic acid. gcms.cz

Pyrolysis-Gas Chromatography (Py-GC): This technique involves the controlled thermal decomposition of the non-volatile sample in an inert atmosphere directly in the GC inlet. wikipedia.orgpnnl.gov The resulting smaller, volatile fragments are characteristic of the parent molecule and can be separated and identified. american.edu For quaternary ammonium salts, pyrolysis often proceeds via Hofmann elimination, yielding a volatile tertiary amine and an alkene. american.edunih.gov This method can provide a reproducible "fingerprint" for identification and quantification.

Capillary Electrophoresis (CE) is an ideal technique for the analysis of charged species like this compound. wikipedia.org Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated in a buffer-filled capillary. wikipedia.org For the analysis of the azocanium cation, an acidic background electrolyte (BGE), such as a phosphate (B84403) or tetraborate (B1243019) buffer at pH 2.5-3, is typically used. researchgate.netgoogle.com Under these conditions, the acetate group is protonated, and the molecule carries a net positive charge, allowing it to migrate as a cation. The composition of the BGE can be modified to manipulate the electroosmotic flow (EOF) and optimize separation. wikipedia.orgnih.gov

Since the azocane (B75157) structure lacks a significant chromophore, direct UV detection is often insensitive. A common alternative is indirect UV detection . nih.govsci-hub.se This method involves adding a UV-absorbing ion (a chromophore, such as chromate) to the BGE. youtube.com A stable baseline absorbance is established. When the non-absorbing analyte molecule displaces the chromophore ions in its zone, a decrease in absorbance is detected as a negative peak, allowing for quantification. bohrium.com

Spectrophotometric and Fluorimetric Methods for Quantification

For routine quantification without the need for chromatographic separation, spectrophotometric methods can be developed. As this compound is not inherently chromophoric or fluorescent, these methods rely on the formation of colored or fluorescent complexes.

The most common approach is ion-pair extraction spectrophotometry . researchgate.net This method is based on the reaction between the azocanium cation and a large, anionic dye molecule to form an ion-pair complex. This complex is then extracted from the aqueous phase into an immiscible organic solvent, and the concentration is determined by measuring the absorbance of the organic layer. rsc.orgnih.gov Dyes such as bromophenol blue (BPB) or bromothymol blue are frequently used. nih.govnih.gov The complex between the QAC and BPB, for instance, is blue and can be measured colorimetrically. nih.gov The intensity of the color in the organic phase is directly proportional to the concentration of the QAC in the original sample.

Table 2: Dyes Used in Ion-Pair Spectrophotometry for QACs

| Reagent Dye | Typical pH | Extraction Solvent | Resulting Color |

|---|---|---|---|

| Bromophenol Blue (BPB) | Neutral (pH ~7) nih.gov | Chloroform | Blue nih.gov |

| Bromothymol Blue (BTB) | Alkaline (pH ~7.5) nih.gov | Not specified | Color change |

| Eosin-Y | Not specified | Not specified | Color formation researchgate.net |

Electrochemical Detection and Sensor Development for the Azocanium Acetate Derivative

Electrochemical methods, particularly potentiometry with ion-selective electrodes (ISEs), offer a sensitive and selective means for the direct measurement of the azocanium cation activity in a solution. wikipedia.org An ISE is a sensor that converts the activity of a specific ion into an electrical potential, which can be measured by a voltmeter. wikipedia.org

An ISE designed for an organic cation like this compound typically uses a polymer membrane, often made of polyvinyl chloride (PVC). nih.gov This membrane is doped with specific components:

An Ion-Exchanger: A lipophilic anionic species, such as a tetraphenylborate (B1193919) derivative, is embedded in the membrane to facilitate the selective extraction of the target cation from the sample into the membrane phase. nih.gov

A Plasticizer: An organic solvent like 2-nitrophenyl octyl ether (o-NPOE) is used to dissolve the membrane components and ensure ion mobility within the membrane. nih.gov

When the electrode is immersed in a sample solution, an equilibrium is established at the membrane-sample interface. The electrode develops a potential difference that is logarithmically proportional to the activity of the azocanium cation, in accordance with the Nernst equation. researchgate.net The selectivity of the sensor can be fine-tuned by altering the composition of the membrane to minimize interference from other cations present in the sample matrix. nih.govmdpi.com

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for definitive identification and sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for analyzing compounds like this compound. The HPLC methods described previously (HILIC or IPC) can be directly coupled to a mass spectrometer. nih.govnih.gov

Ionization: Electrospray ionization (ESI) is the ideal method for this pre-charged quaternary ammonium compound. researchgate.net In positive-ion mode, ESI gently transfers the intact azocanium cation from the liquid phase into the gas phase for MS analysis.

Analysis: Tandem mass spectrometry (MS/MS) provides high selectivity and structural information. The parent cation is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure, likely involving the cleavage of the azocane ring, and can be used for unambiguous identification and highly sensitive quantification. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with the sample preparation techniques mentioned earlier, GC-MS is a highly effective tool.

Pyrolysis-GC-MS: This method separates and identifies the thermal degradation products, providing a reproducible fingerprint of the original molecule. american.edunih.gov The mass spectra of the resulting tertiary amines or other fragments can confirm the structure of the parent compound.

Derivatization-GC-MS: Following silylation or alkylation, the volatile derivatives can be analyzed. nih.gov The mass spectrum of a TMS derivative, for example, would show a characteristic molecular ion and often a prominent fragment corresponding to the loss of a methyl group (M-15). cannabissciencetech.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For complex mixtures where definitive structural elucidation of unknown impurities or isomers is required, online LC-NMR can be employed. This technique provides detailed structural information for components as they elute from the HPLC column, complementing the data obtained from LC-MS.

Method Validation for Selectivity, Sensitivity, and Robustness

Validation of an analytical method is crucial to ensure its suitability for the intended purpose. For this compound, a zwitterionic compound, this process involves rigorous testing of selectivity, sensitivity, and robustness to guarantee reliable and accurate quantification in various matrices. While specific validation data for this exact molecule is not extensively published, the principles outlined by international guidelines (e.g., ICH Q2(R1)) are applied. The validation process is typically performed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which provides the necessary specificity and sensitivity for such polar, non-volatile compounds. nih.govnih.govstackexchange.com

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. For this compound, this includes demonstrating a lack of interference from endogenous matrix components, metabolites, or other structurally similar compounds.

Chromatographic Specificity : In a typical LC-MS/MS method, selectivity is achieved by comparing chromatograms of blank matrix samples (e.g., plasma, urine) with those of spiked samples containing the analyte and any potential interfering substances. The method is considered selective if no significant interfering peaks are observed at the retention time and specific mass transition (m/z) of this compound. The zwitterionic nature of the compound may necessitate the use of specialized columns, such as those for hydrophilic interaction liquid chromatography (HILIC), to achieve adequate retention and separation from other polar interferences. nih.gov

Mass Spectrometric Specificity : The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method can effectively distinguish the analyte from other co-eluting compounds that may have the same molecular weight but produce different fragment ions.

Table 1: Illustrative Selectivity Data for this compound Analysis

| Sample Type | Analyte Response at Expected Retention Time | Interference from Endogenous Components |

| Blank Plasma (n=6) | Not Detected (< LLOQ) | No significant peaks (>20% of LLOQ) |

| Blank Plasma + Analyte (LLOQ) | Signal-to-Noise > 10 | N/A |

| Blank Plasma + Potential Interferences | Not Detected (< LLOQ) | No significant peaks at analyte's m/z |

Sensitivity

The sensitivity of an analytical method is established by determining its limits of detection (LOD) and quantification (LOQ).

Limit of Detection (LOD) : This is the lowest concentration of this compound that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1.

Lower Limit of Quantification (LLOQ) : This is the lowest concentration of the analyte that can be measured with acceptable precision (typically ≤20% Relative Standard Deviation, RSD) and accuracy (typically within ±20% of the nominal value). A study on similar zwitterionic antiepileptic drugs using LC-MS/MS after derivatization achieved an LLOQ of 40.0 ng/mL in plasma, demonstrating the high sensitivity possible for this class of compounds. nih.gov Optimization of MS parameters, such as ion source geometry, gas pressures, and capillary temperature, is critical for achieving low detection limits. nih.govresearchgate.net

Table 2: Hypothetical Sensitivity Parameters for a Validated HPLC-MS/MS Method

| Parameter | Value | Criteria for Acceptance |

| Limit of Detection (LOD) | 5 ng/mL | Signal-to-Noise Ratio ≥ 3 |

| Lower Limit of Quantification (LLOQ) | 15 ng/mL | Precision (RSD) ≤ 20%, Accuracy 80-120% |

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. chromatographyonline.com For an HPLC method, these variations can include changes in mobile phase composition, pH, column temperature, and flow rate. chromatographyonline.comsepscience.com

The evaluation is often performed using an experimental design, such as a factorial design, where multiple parameters are varied simultaneously. researchgate.netresearchgate.net The effect of these variations on key chromatographic responses—such as peak retention time, resolution, and analyte concentration—is then statistically analyzed. chromatographyonline.comresearchgate.net A method is deemed robust if the results remain within the system suitability test (SST) limits despite these minor changes. chromatographyonline.com

Table 3: Example of a Robustness Study Design and Acceptance Criteria

| Parameter Varied | Nominal Value | Variation Range | Effect on Quantification (% Bias) | Acceptance Criteria |

| Mobile Phase pH | 3.5 | ± 0.2 units | < 2.5% | % Bias < 5.0% |

| Column Temperature | 40°C | ± 2°C | < 1.8% | % Bias < 5.0% |

| Flow Rate | 0.4 mL/min | ± 5% | < 3.1% | % Bias < 5.0% |

| Organic Modifier % | 80% Acetonitrile | ± 2% | < 4.5% | % Bias < 5.0% |

Function as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Theoretically, the azocanium cation, being a cyclic amine derivative, could be functionalized to incorporate chiral centers. If a stereochemically pure form of a substituted this compound were synthesized, it could potentially serve as a chiral auxiliary. In this role, it would be temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with high stereoselectivity. The steric bulk and conformational rigidity of the eight-membered azocane ring could influence the facial selectivity of reactions such as alkylations, aldol additions, or Diels-Alder reactions.

Furthermore, the nitrogen and oxygen atoms of the this compound moiety could act as coordination sites for metal catalysts. A chiral derivative of this compound could, in principle, function as a bidentate ligand in asymmetric catalysis. The precise geometry and electronic properties of the resulting metal complex would be crucial in determining its efficacy in enantioselective transformations.

Table 1: Potential Asymmetric Reactions Utilizing a Chiral this compound Derivative

| Reaction Type | Potential Role of Chiral Azocanium Derivative | Desired Outcome |

| Asymmetric Alkylation | Chiral Auxiliary | Enantiomerically enriched α-substituted carboxylic acids |

| Asymmetric Aldol Reaction | Chiral Ligand for a Lewis Acid | Diastereomerically and enantiomerically pure β-hydroxy ketones |

| Asymmetric Hydrogenation | Chiral Ligand for a Transition Metal | Enantiomerically pure alkanes or alcohols |

Use as a Building Block in Polymer Chemistry and Functional Materials

The zwitterionic nature of this compound, possessing both a cationic azocanium group and an anionic acetate group, makes it an intriguing candidate as a monomer or a functional side group in polymer chemistry.

Synthesis of Polyelectrolytes Incorporating the Azocanium Acetate Moiety